molecular formula C20H23NO2 B1208953 Dioxadrol CAS No. 6495-46-1

Dioxadrol

Cat. No.: B1208953
CAS No.: 6495-46-1
M. Wt: 309.4 g/mol
InChI Key: HGKAMARNFGKMLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dexoxadrol can be synthesized through a hetero-Diels–Alder reaction involving a dioxolane-derived imine and Danishefsky’s diene . The synthesis also involves the replacement of protective groups and the formation of diastereomers .

Industrial Production Methods

While specific industrial production methods for dexoxadrol are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dexoxadrol undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of dexoxadrol include:

Major Products Formed

The major products formed from these reactions include various dexoxadrol analogues with modifications at position 4 of the piperidine ring . These analogues are evaluated for their NMDA receptor affinity and pharmacological activity .

Scientific Research Applications

Scientific Research Applications

  • Neurological Studies
    • Dioxadrol has been extensively studied for its effects on NMDA receptors. Research indicates that it can induce a dissociative state characterized by analgesia and amnesia, akin to the effects produced by ketamine and PCP . Studies have shown that this compound and its enantiomers can alter human awareness and perception, potentially providing insights into conditions like schizophrenia and dementia .
  • Pain Management
    • Clinical trials have demonstrated the analgesic properties of dexoxadrol when used in conjunction with acetylsalicylic acid. In a study involving hospitalized cancer and arthritic patients, dexoxadrol administered at doses of 10 mg or 20 mg significantly outperformed acetylsalicylic acid alone in pain relief . This suggests potential applications in managing chronic pain conditions.
  • Behavioral Pharmacology
    • The drug discrimination paradigm has been employed to assess the behavioral effects of this compound in animal models. Rhesus monkeys trained to discriminate between different doses of ketamine exhibited similar responses to this compound, indicating its potential as a model for studying drug abuse and addiction mechanisms .
  • Psychopharmacology
    • This compound's ability to produce psychotomimetic effects has made it a subject of interest in psychopharmacological research. Its effects on mood and perception could provide valuable insights into treatment strategies for psychiatric disorders .

Pharmacological Properties of this compound

PropertyValue
NMDA AntagonismNon-competitive
Analgesic ActivitySignificant
Psychotomimetic EffectsYes
Isomeric FormsDexoxadrol (D-isomer), Levoxadrol (L-isomer)

Clinical Study Results

Study TypeDose (mg)PopulationFindings
Pain Management Trial10-20Cancer/Arthritis PatientsSuperior analgesia compared to acetylsalicylic acid alone
Behavioral Discrimination StudyVariableRhesus MonkeysSimilar responses to ketamine observed

Case Studies

  • Case Study on Pain Relief
    • In a randomized clinical trial involving 128 patients with severe pain, administration of dexoxadrol at 20 mg orally resulted in complete relief for 50% of patients and partial relief for an additional 28% . This underscores this compound's potential as an effective analgesic agent.
  • Behavioral Effects Evaluation
    • A study utilizing drug discrimination techniques revealed that dexoxadrol produced effects comparable to those of ketamine, suggesting its utility in understanding substance use disorders and developing new therapeutic strategies .

Biological Activity

Dioxadrol, a compound structurally related to phencyclidine and ketamine, is recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is chemically classified as an arylcyclohexylamine. Its structure allows it to interact with the NMDA receptor, which is critical in mediating excitatory neurotransmission in the central nervous system. This compound exhibits similar pharmacological properties to other NMDA antagonists, such as etoxadrol and dexoxadrol, producing dissociative anesthetic effects characterized by analgesia and altered sensory perception .

NMDA Receptor Antagonism

This compound's primary mechanism involves blocking the NMDA receptor ion channel. This action leads to a range of neuropharmacological effects:

  • Analgesic Effects : this compound has been shown to produce significant analgesia in animal models, which may be beneficial for pain management .
  • Psychotomimetic Effects : Similar to phencyclidine, this compound can induce psychotomimetic effects, including altered perception and mood changes, which have implications for understanding schizophrenia and other psychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound and its analogs:

CompoundNMDA AntagonismAnalgesic ActivityPsychotomimetic Effects
This compoundYesSignificantModerate
DexoxadrolYesSignificantHigh
EtoxadrolYesModerateModerate
PhencyclidineYesHighHigh

Clinical Studies

  • Analgesic Efficacy : A study demonstrated that dexoxadrol, a stereoisomer of this compound, significantly increased pain thresholds in animal models. This suggests that this compound may also possess similar analgesic properties when tested in clinical settings .
  • Psychotropic Effects : Research indicates that this compound produces dose-dependent psychotropic effects in human subjects, akin to those observed with ketamine. These findings highlight its potential use in treating conditions like depression and PTSD .

Synthesis and Structural Variations

Recent studies have focused on synthesizing fluorinated analogs of this compound to enhance its NMDA receptor affinity. These modifications aim to improve the therapeutic index while minimizing side effects associated with traditional NMDA antagonists .

Future Directions in Research

The ongoing exploration of this compound's biological activity emphasizes the need for further research into its therapeutic applications. Potential areas of investigation include:

  • Development of Novel Therapeutics : Leveraging this compound's NMDA antagonistic properties could lead to new treatments for chronic pain and mood disorders.
  • Understanding Mechanisms : Detailed studies on how this compound alters neurotransmitter systems may provide insights into its effects on cognition and perception.

Properties

IUPAC Name

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKAMARNFGKMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863446
Record name 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels.
Details PMID:3253423, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1190716, Bartschat DK, Blaustein MP; J Physiol 403: 341-53 (1988)
Record name DEXOXADROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

6495-46-1, 4741-41-7
Record name Dioxadrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6495-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxadrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006495461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXADROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D70V7R51N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEXOXADROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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